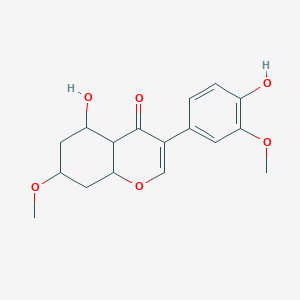![molecular formula C16H20O6 B12339557 alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-](/img/structure/B12339557.png)
alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]-: is a derivative of mannose, a type of sugar molecule. This compound is known for its unique structure, which includes an allyl group and a phenylmethylene group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- typically involves the reaction of mannose derivatives with allyl and phenylmethylene groups.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions may involve nucleophiles like halides or amines, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of carbohydrate chemistry and glycosylation processes .
Biology: In biological research, this compound is used to investigate the interactions between carbohydrates and proteins. It serves as a model compound for studying the binding of mannose to various receptors and enzymes .
Medicine: In medicine, alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- is explored for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for the synthesis of bioactive compounds .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The allyl and phenylmethylene groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating enzymes involved in carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
Allyl alpha-D-mannopyranoside: Similar structure but lacks the phenylmethylene group.
Methyl alpha-D-mannopyranoside: Contains a methyl group instead of an allyl group.
4-Aminophenyl alpha-D-mannopyranoside: Contains an aminophenyl group instead of a phenylmethylene group.
Uniqueness: Alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- is unique due to the presence of both allyl and phenylmethylene groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and binding interactions, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C16H20O6 |
|---|---|
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
(2R,4aR,6S,7S,8R,8aS)-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C16H20O6/c1-2-8-19-16-13(18)12(17)14-11(21-16)9-20-15(22-14)10-6-4-3-5-7-10/h2-7,11-18H,1,8-9H2/t11-,12-,13+,14-,15-,16+/m1/s1 |
InChI-Schlüssel |
OMBCPFYQIULSGV-AQGHMYMLSA-N |
Isomerische SMILES |
C=CCO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O |
Kanonische SMILES |
C=CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (15R,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12339485.png)
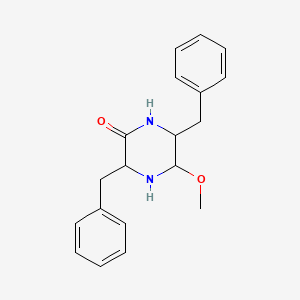
![[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate](/img/structure/B12339492.png)
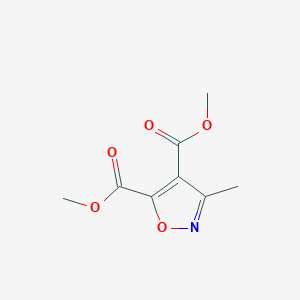
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12339503.png)

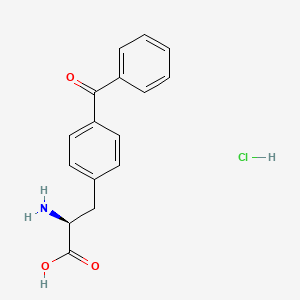
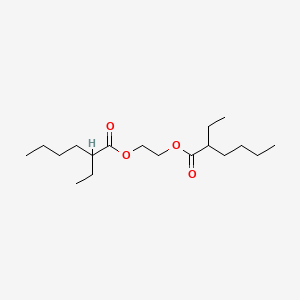
![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)


